

Technical Support Center: Troubleshooting Poor Cell Viability on Poly-D-Lysine

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Compound of Interest

Compound Name: Poly-D-lysine hydrobromide (MW 84000)

Cat. No.: B15603769

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Welcome to our technical support center dedicated to helping you troubleshoot and resolve issues related to poor cell viability when using Poly-D-lysine (PDL) coated surfaces. This guide provides answers to frequently asked questions, detailed troubleshooting steps, and optimized protocols to ensure successful cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Poly-D-lysine and why is it used for cell culture?

Poly-D-lysine (PDL) is a synthetic, positively charged polymer of the D-isomer of lysine. It is widely used as a coating for tissue culture plasticware and glass surfaces to enhance cell attachment and adhesion.[1][2] The net positive charge of PDL interacts electrostatically with the negatively charged ions on the cell membrane, promoting cell adhesion.[3][4] This is particularly beneficial for the culture of fastidious cells like primary neurons and for experiments conducted in serum-free or low-serum conditions.[3][5] Since PDL is a synthetic molecule, it does not influence cell signaling pathways and is free from animal-derived contaminants.[3]

Q2: What is the difference between Poly-D-lysine (PDL) and Poly-L-lysine (PLL)?

Both PDL and Poly-L-lysine (PLL) are used to promote cell adhesion. The key difference lies in their susceptibility to enzymatic degradation. PDL is not degraded by cellular proteases, making it a more stable coating for long-term cultures.[3][6] PLL, on the other hand, can be

broken down by proteases released by cells, which may affect the integrity of the coating over time.[5]

Q3: Can Poly-D-lysine be toxic to my cells?

Yes, residual PDL can be toxic to cells.[7] It is crucial to thoroughly rinse the coated surfaces with sterile, tissue culture-grade water or a balanced salt solution (like PBS) to remove any unbound PDL before seeding the cells.[4][7] Some studies have also indicated that high concentrations of poly-lysine can be cytotoxic in a dose-dependent manner.[8]

Q4: My cells are not attaching to the PDL-coated surface. What could be the problem?

Poor cell attachment to PDL-coated surfaces can be caused by several factors:

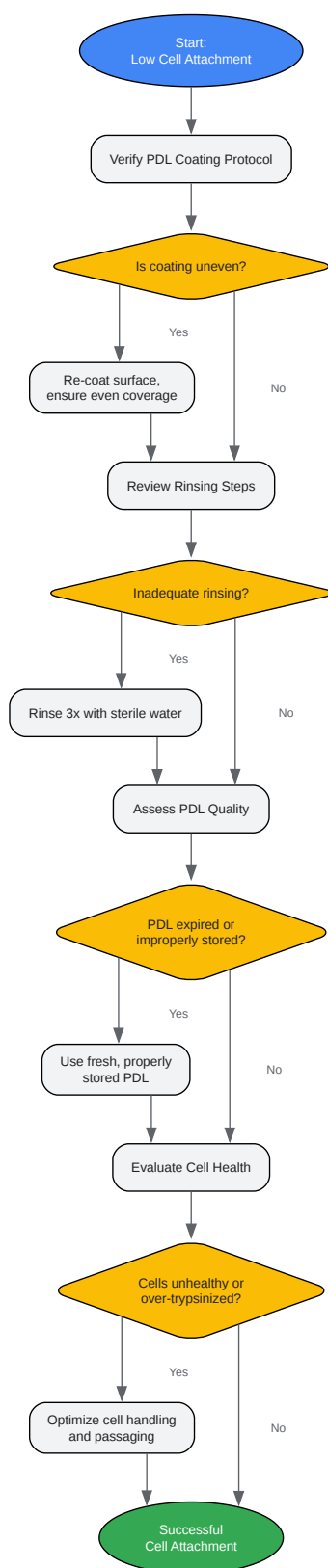
- Incomplete or uneven coating: Ensure the entire surface is covered with the PDL solution.[7]
- Inadequate rinsing: Residual PDL can be toxic and inhibit attachment.
- Incorrect PDL concentration or molecular weight: The optimal concentration and molecular weight can be cell-type dependent.[1][2]
- Poor quality of PDL or reagents: Use high-quality, sterile-filtered PDL and tissue culture-grade water.
- Cell health and viability: Ensure your cells are healthy and in the logarithmic growth phase. Over-trypsinization can also damage cell surface proteins required for attachment.[9]
- Presence of serum: Proteins in serum can compete with cells for binding to the PDL coating. [10]

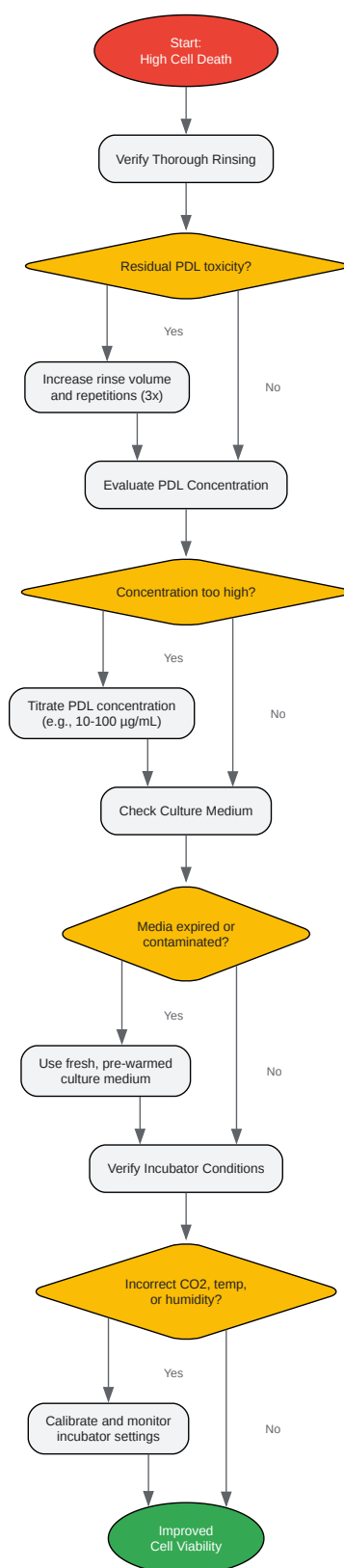
Troubleshooting Guide

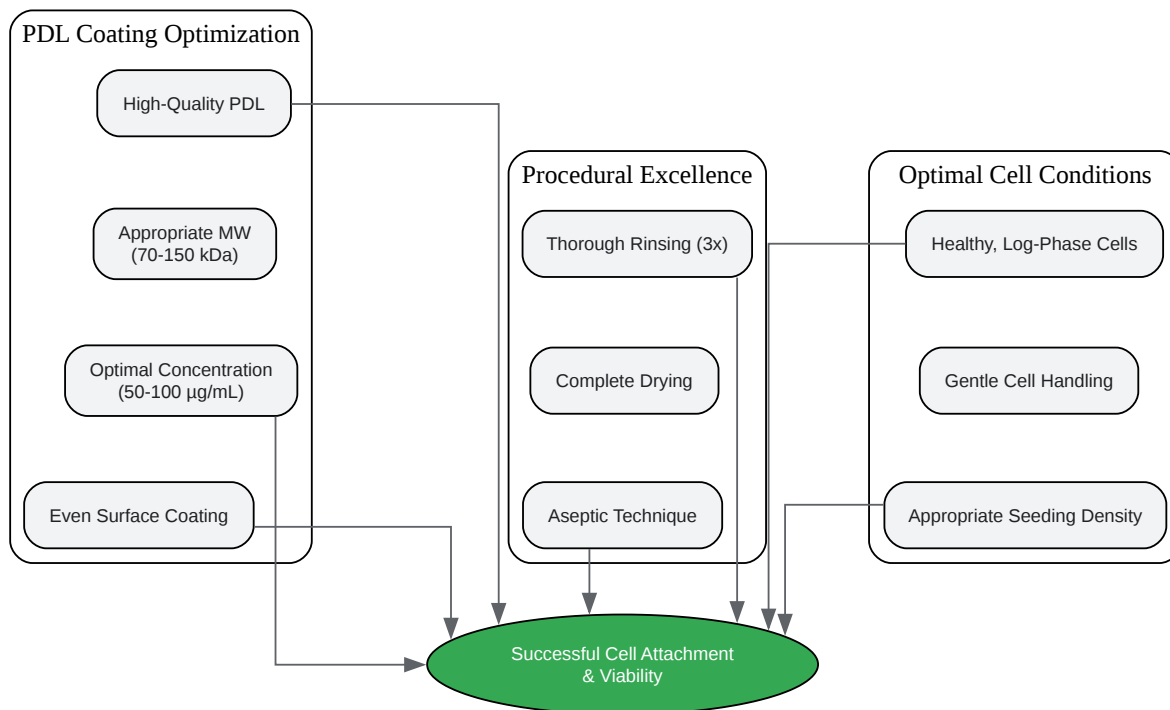
This section provides a systematic approach to identifying and resolving common issues leading to poor cell viability on PDL-coated surfaces.

Issue 1: Low Cell Attachment or Cells Detaching in Sheets

If your cells are failing to attach or are detaching from the PDL-coated surface, follow this troubleshooting workflow:







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